molecular formula C12H22N2O2 B3006326 tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate CAS No. 2228807-88-1

tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B3006326
CAS No.: 2228807-88-1
M. Wt: 226.32
InChI Key: WFCACBJKZUWTQI-UHFFFAOYSA-N
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Description

tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate is a bicyclic spiro compound featuring a 6,8-diazaspiro[3.5]nonane core. The tert-butyl carbamate (Boc) group at the 6-position serves as a protective group for the secondary amine, enhancing stability and solubility during synthetic processes. This compound is widely utilized in pharmaceutical research as a building block for drug candidates, particularly in kinase inhibitors and protease-targeted therapies. Its spirocyclic architecture imports conformational rigidity, which can improve binding selectivity in medicinal chemistry applications .

Key physicochemical properties include:

  • Molecular Formula: C12H22N2O2
  • Molecular Weight: 226.32 g/mol
  • CAS Number: 885272-17-3 (free base); 1523618-26-9 (hemioxalate salt)
  • Storage: 2–8°C in a dry, dark environment .

Properties

IUPAC Name

tert-butyl 6,8-diazaspiro[3.5]nonane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(5-4-6-12)7-13-9-14/h13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCACBJKZUWTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique structural features that may interact with biological targets in novel ways.

    Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic diaza compounds are critical in drug discovery due to their structural diversity and tunable pharmacophores. Below is a comparative analysis of tert-butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate with analogous structures:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications CAS Number Molecular Weight (g/mol) Key Applications
This compound Spiro[3.5]nonane Boc at 6-position 885272-17-3 226.32 Kinase inhibitors, protease ligands
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate Spiro[3.5]nonane Boc at 6-position 1227381-86-3 226.32 Intermediate for CNS-targeted drugs
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Spiro[3.5]nonane Boc at 2-position 1118786-86-9 226.32 Antiviral agents
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate Spiro[4.4]nonane Oxo group at 6-position; Boc at 2-position 1194376-44-7 268.31 Antibacterial scaffolds
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane Benzyl at 6-position; Boc at 2-position 1352926-14-7 316.40 GPCR modulator synthesis

Key Differences and Implications

Core Ring Size and Rigidity: The spiro[3.5]nonane scaffold (6,8-diaza) provides a larger central ring compared to spiro[3.4]octane derivatives, increasing steric bulk and influencing target binding . Spiro[4.4]nonane derivatives (e.g., 6-oxo-2,7-diaza) introduce additional ring strain, which may enhance reactivity in nucleophilic substitutions .

Functional Group Variations: The oxo group in spiro[4.4]nonane derivatives (CAS 1194376-44-7) introduces hydrogen-bonding capabilities, advantageous for enzyme inhibition . Benzyl substituents (e.g., CAS 1352926-14-7) enhance lipophilicity, improving blood-brain barrier penetration for CNS applications .

Synthetic Utility: this compound is frequently synthesized via Mitsunobu reactions, as demonstrated in Example 407 of EP 4374877, achieving 90% yield . In contrast, spiro[3.4]octane derivatives require multi-step alkylation and deprotection sequences, complicating scalability .

Biological Activity

Tert-butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate (CAS Number: 2228807-88-1) is a synthetic organic compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms in the ring system. Its molecular formula is C12H22N2O2C_{12}H_{22}N_{2}O_{2} with a molecular weight of 226.32 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

The compound features a tert-butyl group and a carboxylate functional group, which contribute to its chemical reactivity and biological interactions. Its structure allows it to serve as a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals.

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
CAS Number2228807-88-1

Biological Activity

Research into the biological activity of this compound is still emerging, but several potential applications have been identified:

1. Antimicrobial Properties
Preliminary studies suggest that compounds with similar spirocyclic structures exhibit antimicrobial activity. The specific mechanisms of action for this compound remain to be fully elucidated, but its ability to interact with biological targets may lead to significant antimicrobial effects.

2. Anticancer Potential
The compound's structural features may allow it to interfere with cancer cell proliferation or survival pathways. Analogous compounds have shown promise in targeting specific cancer-related enzymes or receptors, indicating that further investigation into this compound's anticancer properties could be fruitful.

3. Drug Development Applications
Due to its unique structure, this compound is being explored as a candidate for drug development. Its interactions with various biological targets suggest potential therapeutic applications in treating diseases such as cancer or infections.

While the precise mechanisms by which this compound exerts its biological effects are not yet fully understood, it is hypothesized that the compound may bind to specific receptors or enzymes within biological systems. This binding could initiate a cascade of biochemical reactions that alter cellular functions.

Case Studies and Research Findings

Several studies have investigated related compounds within the diazaspiro family:

  • Study on Related Compounds : Research on similar spirocyclic compounds has demonstrated their efficacy against various pathogens and cancer cell lines. For instance, analogs have shown significant reductions in parasite load in animal models of infection, suggesting that modifications to the spirocyclic framework can enhance biological activity .
  • In Vitro Studies : In vitro assays have indicated that compounds with similar structures can inhibit key enzymes involved in metabolic pathways relevant to disease progression. This suggests that this compound might also possess similar inhibitory effects.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other diazaspiro compounds:

Compound NameBiological Activity Potential
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylateAntimicrobial and anticancer activity
tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylateEnhanced reactivity due to fluorine substitution

These comparisons highlight how variations in the spirocyclic structure and functional groups can lead to different biological profiles.

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